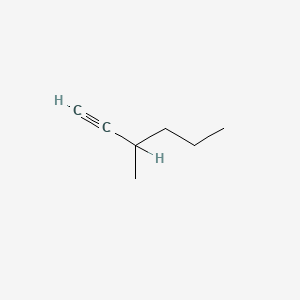

3-Methyl-1-hexyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylhex-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZULQHRFNTFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960667 | |

| Record name | 3-Methylhex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40276-93-5 | |

| Record name | 3-Methyl-1-hexyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhex-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-1-hexyne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound 3-Methyl-1-hexyne, including its unique Chemical Abstracts Service (CAS) number, physical and chemical properties, safety information, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Information

This compound is an organic compound classified as an alkyne. Its structure features a terminal triple bond and a methyl group at the third carbon position.

CAS Number: 40276-93-5[1][2][3][4]

Molecular Formula: C₇H₁₂[2][3][4]

Linear Formula: HC≡CCH(CH₃)CH₂CH₂CH₃[1]

Synonyms: 1-Hexyne, 3-methyl-[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 96.17 g/mol | [1][2][3][5] |

| Boiling Point | 85 °C | [3] |

| Melting Point | -88.73 °C (estimate) | [3] |

| Density | 0.710 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.402 - 1.403 | [1][3] |

| Flash Point | -15 °C (-5 °F) - closed cup | [1][3] |

| Vapor Pressure | 79 mmHg at 25 °C |

Safety and Handling

This compound is a highly flammable liquid and vapor.[5] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids (Category 2) | GHS02 | Danger | H225: Highly flammable liquid and vapor[1][5] |

Personal Protective Equipment (PPE): It is recommended to use eye shields, face shields, and gloves when handling this compound. A respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used when necessary.[1]

Experimental Protocols

Synthesis of this compound (Adapted Method)

This procedure involves the alkylation of a smaller alkyne.

Materials:

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Methyl iodide (CH₃I)

-

Dry pentane (B18724) or hexane

-

4 N Hydrochloric acid (HCl)

-

Anhydrous potassium carbonate (K₂CO₃)

Procedure:

-

In a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1-pentyne in dry pentane.

-

Cool the flask in a cold bath (e.g., acetone/dry ice).

-

Slowly add a solution of n-butyllithium in hexane to the stirred solution.

-

Allow the mixture to warm to approximately 10°C and stir until the initial precipitate dissolves, resulting in a clear yellow solution.

-

Recool the solution to 0°C in an ice bath.

-

Slowly add a solution of methyl iodide in dry pentane.

-

After the addition is complete, allow the reaction mixture to stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by adding 4 N hydrochloric acid with cooling.

-

Separate the organic layer, wash it with water, and dry it over anhydrous potassium carbonate.

-

Filter the solution and remove the low-boiling solvent by distillation.

-

Purify the resulting this compound by fractional distillation.

Purification

Fractional distillation is the primary method for purifying this compound. For high purity, a spinning-band distillation apparatus is recommended.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

-

Gas Chromatography (GC): To assess the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the acetylenic proton, the methine proton, and the different methylene (B1212753) and methyl groups.

-

¹³C NMR will display distinct peaks for the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the alkyl chain.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C and ≡C-H stretching vibrations of the terminal alkyne.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Visualizing Workflows and Reactions

To further aid researchers, the following diagrams illustrate a typical workflow for chemical characterization and potential reaction pathways for this compound.

References

- 1. 3-METHYL-1-HEXENE(3404-61-3) 13C NMR spectrum [chemicalbook.com]

- 2. C7H16 3-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Page loading... [guidechem.com]

Navigating the Nomenclature and Utility of 3-Methyl-1-hexyne: A Technical Guide

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and potential applications of 3-Methyl-1-hexyne, a terminal alkyne of interest to researchers, scientists, and drug development professionals. This document outlines the systematic approach to its naming, summarizes key quantitative data, and presents a detailed, plausible experimental protocol for its synthesis, alongside a discussion of its relevance in modern chemistry.

IUPAC Nomenclature: A Systematic Approach

The systematic naming of organic compounds under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature ensures unambiguous communication of their chemical structures. For alkynes, a class of unsaturated hydrocarbons containing at least one carbon-carbon triple bond, a specific set of rules applies. The naming of this compound serves as a clear example of this systematic approach.

The process begins by identifying the longest continuous carbon chain that includes the carbon-carbon triple bond. In the case of this compound, this chain consists of six carbon atoms. The parent alkane is therefore hexane. To denote the presence of the triple bond, the "-ane" suffix is replaced with "-yne," yielding "hexyne."

Next, the carbon chain is numbered to assign the lowest possible locant (position number) to the triple bond. Numbering from the end closer to the triple bond gives the triple bond the location between carbons 1 and 2, hence "1-hexyne."

Finally, any substituents on the parent chain are identified and their positions are indicated. In this molecule, a methyl group (-CH₃) is attached to the third carbon atom of the hexyne chain. Therefore, the complete and correct IUPAC name is This compound .

Below is a graphical representation of the logical workflow for determining the IUPAC name of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [1][2][3] |

| Molecular Weight | 96.17 g/mol | [1] |

| CAS Number | 40276-93-5 | [2][3] |

| Density | 0.710 g/mL at 25 °C | |

| Boiling Point | 85 °C at 760 mmHg | [4] |

| Refractive Index | 1.4030 | [4] |

| Flash Point | -15 °C (closed cup) | |

| Vapor Pressure | 79 mmHg at 25°C | [4] |

| LogP | 2.05580 | [4] |

Spectroscopic data is critical for the structural elucidation and purity assessment of chemical compounds. For this compound, infrared (IR) and mass spectrometry (MS) are key analytical techniques. The IR spectrum of a terminal alkyne like this compound is characterized by a sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H stretching vibration and a medium intensity band in the region of 2100-2140 cm⁻¹ corresponding to the C≡C stretching vibration. Mass spectrometry data would show a molecular ion peak corresponding to its molecular weight.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

-

HC≡CH + NaNH₂ → HC≡CNa + NH₃

-

HC≡CNa + Br-CH(CH₃)-CH₂-CH₂-CH₃ → HC≡C-CH(CH₃)-CH₂-CH₂-CH₃ + NaBr

Materials and Reagents:

-

Acetylene (B1199291) gas, purified

-

Sodium amide (NaNH₂), commercial grade

-

Liquid ammonia (B1221849) (NH₃), anhydrous

-

3-Bromohexane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dry ice (solid CO₂)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube.

-

Dewar flask

-

Addition funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Acetylide: A three-necked flask is charged with liquid ammonia (approximately 500 mL) and cooled in a dry ice/acetone bath. Small pieces of sodium metal are added portion-wise with stirring until a persistent blue color is observed, indicating the presence of solvated electrons. Purified acetylene gas is then bubbled through the solution until the blue color disappears, signifying the formation of sodium acetylide.

-

Alkylation: 3-Bromohexane (1.1 equivalents) dissolved in anhydrous diethyl ether is added dropwise to the suspension of sodium acetylide in liquid ammonia over a period of 1 hour. The reaction mixture is stirred for an additional 4 hours, allowing the alkylation to proceed.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The liquid ammonia is allowed to evaporate overnight in a well-ventilated fume hood. The remaining aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Reactivity and Applications in Drug Development

Terminal alkynes are versatile functional groups in organic synthesis and have gained significant attention in medicinal chemistry and drug development.

Click Chemistry: The terminal alkyne moiety of this compound makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This reaction allows for the efficient and specific formation of triazole linkages, a common motif in pharmaceutical compounds and bioconjugates.

Covalent Inhibition: Recent studies have explored the use of terminal alkynes as "latent electrophiles" for the development of irreversible covalent inhibitors.[6][7] These inhibitors can form a covalent bond with a nucleophilic residue, such as a cysteine, in the active site of a target protein. This mode of action can lead to prolonged therapeutic effects. The reactivity of the alkyne can be tuned by neighboring functional groups, offering a sophisticated strategy for designing selective and potent drugs.

Hydrogenation: The triple bond in this compound can be fully or partially reduced. For instance, hydrogenation using a palladium on carbon (Pd/C) catalyst will yield 3-methylhexane.[8] The use of a poisoned catalyst, such as Lindlar's catalyst, would result in the formation of the corresponding cis-alkene, 3-methyl-1-hexene. These transformations provide access to a range of saturated and unsaturated compounds from a single alkyne precursor.

The unique reactivity of the terminal alkyne in this compound, combined with its straightforward synthesis, positions it as a valuable building block for the synthesis of complex molecules and for the exploration of novel therapeutic agents. This guide provides a foundational understanding for researchers and professionals working at the forefront of chemical and pharmaceutical sciences.

References

- 1. This compound | C7H12 | CID 142422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. scispace.com [scispace.com]

- 6. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. homework.study.com [homework.study.com]

An In-depth Technical Guide to 3-Methyl-1-hexyne

This document provides a comprehensive technical overview of 3-Methyl-1-hexyne, a valuable chemical intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require detailed information on its molecular structure, physicochemical properties, and analytical characterization.

Molecular Structure and Identity

This compound is an aliphatic alkyne characterized by a seven-carbon chain. Its structure features a terminal triple bond between the first and second carbon atoms and a methyl group branching from the third carbon. This chiral center means the molecule exists as a racemic mixture of two enantiomers. The IUPAC name for this compound is 3-methylhex-1-yne.[][2]

The molecular formula is C₇H₁₂.[][3][4][5] Its structure is explicitly defined by the linear formula HC≡CCH(CH₃)CH₂CH₂CH₃[6] and the canonical SMILES string CCCC(C)C#C.[][7]

Physicochemical Properties

The key quantitative properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference. This data is critical for designing experimental conditions, predicting reactivity, and ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | 3-methylhex-1-yne | [][2] |

| Molecular Formula | C₇H₁₂ | [][3][4][5] |

| Molecular Weight | 96.17 g/mol | [][5] |

| CAS Number | 40276-93-5 | [2][4] |

| Density | 0.710 g/mL at 25 °C | [8] |

| Boiling Point | 85 °C at 760 mmHg | [3][7] |

| Flash Point | -15 °C (5.0 °F) - closed cup | |

| Refractive Index | 1.402 (n20/D) | |

| InChI Key | OPZULQHRFNTFFZ-UHFFFAOYSA-N | [2][4] |

Experimental Protocols and Analysis

As a fundamental building block in organic synthesis, specific experimental protocols for this compound are highly application-dependent. Its use as a research chemical is well-established.[] Standard analytical techniques are employed to confirm its identity and purity.

General Analytical Workflow:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight. The sample is vaporized and separated on a GC column, after which the mass spectrometer fragments the molecule, yielding a characteristic mass spectrum that confirms its structure.

-

Infrared (IR) Spectroscopy: IR analysis is used to identify functional groups. For this compound, the spectrum will prominently feature a sharp peak characteristic of the terminal alkyne C≡C stretch and another for the ≡C-H stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon skeleton and the chemical environment of each hydrogen and carbon atom, allowing for unambiguous structure elucidation.

The logical workflow for the structural identification of this compound is depicted in the diagram below.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the atomic connectivity and structure of the this compound molecule. Carbon atoms are depicted as nodes, and bonds are represented by edges, with the triple bond clearly indicated.

References

- 2. This compound | C7H12 | CID 142422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. This compound technical grade 40276-93-5 [sigmaaldrich.com]

- 7. This compound [stenutz.eu]

- 8. This compound | 40276-93-5 [chemicalbook.com]

An In-depth Technical Guide to 3-Methyl-1-hexyne: Synthesis, Spectroscopic Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Methyl-1-hexyne, including its key identifiers, physicochemical properties, detailed spectroscopic analysis, a representative synthetic protocol, and its applications in organic synthesis, particularly in areas relevant to drug discovery and materials science.

Core Compound Identification and Properties

This compound is a terminal alkyne with a branched alkyl chain. Its structure and key identifiers are fundamental for its use in research and development.

| Identifier | Value |

| IUPAC Name | 3-methylhex-1-yne |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| CAS Number | 40276-93-5 |

| SMILES | CCCC(C)C#C |

| InChIKey | OPZULQHRFNTFFZ-UHFFFAOYSA-N |

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Density | 0.710 g/mL at 25 °C |

| Boiling Point | 85 °C at 760 mmHg |

| Refractive Index | 1.4030 at 20 °C |

| Flash Point | -15 °C |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide an analysis of its Infrared (IR) and Mass Spectrum (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. The data presented is based on the gas-phase spectrum available from the NIST/EPA Gas-Phase Infrared Database.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3335 | ≡C-H stretch | Terminal Alkyne |

| ~2960 | C-H stretch | sp³ C-H |

| ~2120 | C≡C stretch | Alkyne |

| ~1460 | C-H bend | CH₂ and CH₃ |

| ~1380 | C-H bend | CH₃ |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern, which aids in its structural elucidation. The data is based on the spectrum available in the NIST Mass Spectrometry Data Center.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 96 | [C₇H₁₂]⁺ | C₇H₁₂ | Molecular Ion (M⁺) |

| 81 | [C₆H₉]⁺ | C₆H₉ | Loss of a methyl radical (•CH₃) |

| 67 | [C₅H₇]⁺ | C₅H₇ | Loss of an ethyl radical (•C₂H₅) |

| 53 | [C₄H₅]⁺ | C₄H₅ | Further fragmentation |

| 41 | [C₃H₅]⁺ | C₃H₅ | Propargyl or allyl cation |

Experimental Protocols

Synthesis of this compound via Alkylation of 1-Pentyne (B49018)

This procedure involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by its reaction with an alkyl halide.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet is charged with 1-pentyne (1.0 equivalent) dissolved in anhydrous THF.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature below -70 °C.

-

After the addition is complete, the reaction mixture is stirred at -78 °C for an additional hour.

-

Methyl iodide (1.2 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound.

Reactivity and Applications in Drug Development

Terminal alkynes, such as this compound, are versatile building blocks in organic synthesis, with significant applications in the development of pharmaceuticals and other biologically active molecules. Their reactivity is primarily centered around the acidic terminal proton and the carbon-carbon triple bond.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The Cu(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole is a cornerstone of "click chemistry". This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.

Conclusion

This compound is a valuable chemical intermediate with well-defined spectroscopic properties. Its utility in modern organic synthesis, particularly in the construction of complex molecular architectures through reactions like the Sonogashira coupling and CuAAC, underscores its importance for researchers in academia and the pharmaceutical industry. This guide provides the foundational technical information required for the effective use and characterization of this compound.

An In-depth Technical Guide to the Initial Reactivity of 3-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected initial reactivity of 3-Methyl-1-hexyne. While specific experimental data for this substrate is limited in publicly available literature, this document extrapolates from established principles of alkyne chemistry and data from analogous compounds to predict its behavior in key organic reactions. The information herein serves as a foundational resource for researchers designing synthetic pathways and investigating the chemical properties of this compound.

Core Reactivity Profile

This compound (C₇H₁₂) is a terminal alkyne characterized by a carbon-carbon triple bond at the C1 position and a chiral center at the C3 position.[1][2] Its reactivity is dominated by the electron-rich triple bond, making it susceptible to electrophilic additions and other reactions typical of alkynes. The steric hindrance from the methyl group at the C3 position may influence reaction rates and regioselectivity compared to unbranched terminal alkynes.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1][3] |

| Molecular Weight | 96.17 g/mol | [1][3] |

| CAS Number | 40276-93-5 | [1][3] |

| Density | 0.710 g/mL at 25 °C | [3] |

| Boiling Point | 85 °C at 760 mmHg | [4] |

| Refractive Index | n20/D 1.402 | [3] |

| SMILES | CCCC(C)C#C | [3] |

| InChI | 1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3 | [3] |

Key Reactivity Studies

This section details the expected outcomes and provides generalized experimental protocols for the primary reactions of this compound.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes can lead to either complete saturation to form an alkane or partial reduction to a cis-alkene, depending on the catalyst used.

Full Hydrogenation (Alkane Formation)

Using a highly active catalyst such as platinum or palladium on carbon will result in the complete reduction of the triple bond to a single bond, yielding 3-methylheptane.[5]

Partial Hydrogenation (cis-Alkene Formation)

To achieve partial hydrogenation to the corresponding cis-alkene, a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline) is employed. This deactivates the catalyst sufficiently to prevent over-reduction to the alkane.

Table 1: Products of Catalytic Hydrogenation of this compound

| Reaction | Catalyst | Product | Expected Yield |

| Full Hydrogenation | Pd/C, PtO₂ | 3-Methylheptane | High |

| Partial Hydrogenation | Lindlar's Catalyst | (Z)-3-Methyl-1-hexene | High |

Experimental Protocol: Full Hydrogenation

Disclaimer: This is a generalized protocol and may require optimization for this compound.

-

Reaction Setup: A solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate) is placed in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, 3-methylheptane, which can be further purified by distillation if necessary.

Experimental Protocol: Partial Hydrogenation

Disclaimer: This protocol is adapted from studies on similar alkynes, such as 3-hexyne, and may need adjustment.[6]

-

Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a hydrogen balloon, dissolve this compound (1 equivalent) in a solvent such as hexane (B92381) or ethanol.

-

Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

-

Hydrogenation: Purge the flask with hydrogen and then maintain a hydrogen atmosphere using a balloon. Stir the mixture vigorously at room temperature.

-

Monitoring: Carefully monitor the reaction by GC to maximize the yield of the cis-alkene and minimize the formation of the alkane.

-

Work-up: Once the desired conversion is reached, filter the mixture through celite to remove the catalyst and wash with the solvent. The solvent is then removed by distillation to afford (Z)-3-Methyl-1-hexene.

Hydrohalogenation

The addition of hydrogen halides (HX, where X = Cl, Br, I) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has a hydrogen atom, and the halide adds to the more substituted carbon.[4][7]

Table 2: Predicted Products of Hydrohalogenation of this compound

| Reagent | Product (Markovnikov Addition) |

| HCl | 2-Chloro-3-methyl-1-hexene |

| HBr | 2-Bromo-3-methyl-1-hexene |

| HI | 2-Iodo-3-methyl-1-hexene |

Experimental Protocol: Hydrohalogenation

Disclaimer: This is a generalized protocol and may require optimization for this compound.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable inert solvent (e.g., dichloromethane, diethyl ether) in a flask cooled in an ice bath.

-

Reagent Addition: Slowly bubble hydrogen chloride or hydrogen bromide gas through the solution, or add a solution of the hydrogen halide in acetic acid.

-

Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC.

-

Work-up: Upon completion, the reaction is quenched with a cold, dilute solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography or distillation.

Hydration

The hydration of terminal alkynes can be catalyzed by mercury salts in the presence of aqueous acid to yield methyl ketones, following Markovnikov's regioselectivity.[8][9] The initial product is an enol, which rapidly tautomerizes to the more stable keto form.

Table 3: Predicted Product of Hydration of this compound

| Reagents | Intermediate | Final Product |

| H₂O, H₂SO₄, HgSO₄ | 3-Methyl-1-hexen-2-ol (enol) | 3-Methyl-2-hexanone |

Experimental Protocol: Acid-Catalyzed Hydration

Disclaimer: This protocol is based on the hydration of 1-hexyne (B1330390) and may need to be adapted.[10]

-

Catalyst Preparation: In a round-bottom flask, carefully add concentrated sulfuric acid to water, keeping the mixture cool in an ice bath. Then, add mercury(II) sulfate.

-

Reaction: To the stirred acidic mercuric sulfate solution, add this compound (1 equivalent) dropwise at a temperature maintained between 60-70°C.

-

Reaction Time: Stir the mixture for 1-2 hours after the addition is complete.

-

Work-up: Cool the reaction mixture and extract the product with diethyl ether. Wash the organic extracts with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by distillation, and then purify the resulting 3-Methyl-2-hexanone by fractional distillation.[11][12]

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

This compound, as a terminal alkyne, is a suitable substrate for 1,3-dipolar cycloaddition reactions with azides to form 1,2,3-triazoles.[1][13] This reaction, often referred to as "click chemistry," can be performed thermally or, more commonly, catalyzed by copper(I) salts, which provides high regioselectivity for the 1,4-disubstituted triazole.[14][15]

Table 4: Predicted Product of 1,3-Dipolar Cycloaddition of this compound

| Reagent | Catalyst | Product |

| Benzyl (B1604629) Azide (B81097) | Cu(I) | 1-Benzyl-4-(1-methylbutyl)-1H-1,2,3-triazole |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Disclaimer: This is a generalized protocol and may require optimization for this compound.

-

Reaction Setup: In a flask, dissolve the organic azide (e.g., benzyl azide, 1 equivalent) and this compound (1-1.2 equivalents) in a solvent mixture, typically t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving copper(II) sulfate pentahydrate (1-5 mol%) and sodium ascorbate (B8700270) (5-10 mol%) in a small amount of water.

-

Reaction: Add the catalyst solution to the solution of the azide and alkyne. Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

Reaction Pathways

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound technical grade 40276-93-5 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-Methylheptane | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 8. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. bohr.winthrop.edu [bohr.winthrop.edu]

- 11. 3-Methylhexan-2-one | C7H14O | CID 102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 14. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijrpc.com [ijrpc.com]

Quantum Chemical Blueprint of 3-Methyl-1-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-hexyne is a chiral alkyne of interest in organic synthesis and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for predicting its reactivity, designing novel reactions, and for its potential application in drug development. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties with high accuracy. This technical guide details the application of Density Functional Theory (DFT) to characterize this compound, presenting a comprehensive overview of its molecular properties through calculated data and standardized computational protocols.

Computational Methodology

The molecular properties of this compound were investigated using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Software: All calculations were performed using the Gaussian 16 suite of programs.

Methodology:

-

Geometry Optimization: The molecular structure of this compound was optimized to a local minimum on the potential energy surface. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which combines the strengths of both Hartree-Fock and DFT methods.

-

Basis Set: The 6-311++G(d,p) basis set was employed for all calculations. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

-

Vibrational Frequencies: Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the vibrational spectra of the molecule.

-

Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the dipole moment, were calculated from the optimized geometry.

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations on this compound.

Table 1: Optimized Geometric Parameters

For clarity, the atoms in this compound are numbered as shown in the molecular structure diagram below.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1-C2 | 1.208 Å | |

| C2-C3 | 1.465 Å | |

| C3-C4 | 1.542 Å | |

| C4-C5 | 1.538 Å | |

| C5-C6 | 1.531 Å | |

| C3-C7 | 1.539 Å | |

| C1-H8 | 1.065 Å | |

| Bond Angles (°) | ||

| H8-C1-C2 | 179.8° | |

| C1-C2-C3 | 178.5° | |

| C2-C3-C4 | 111.2° | |

| C2-C3-C7 | 109.8° | |

| C4-C3-C7 | 110.5° | |

| C3-C4-C5 | 114.1° | |

| C4-C5-C6 | 112.9° | |

| Dihedral Angles (°) | ||

| H8-C1-C2-C3 | -179.9° | |

| C1-C2-C3-C4 | 65.4° | |

| C1-C2-C3-C7 | -175.1° | |

| C2-C3-C4-C5 | 168.2° | |

| C7-C3-C4-C5 | -69.7° |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Description |

| ν(C≡C) | 2145 | 25.8 | C≡C stretch |

| ν(≡C-H) | 3310 | 45.2 | Alkyne C-H stretch |

| ν(C-H)aliphatic | 2870-2980 | 120.5 (sum) | CH, CH₂, CH₃ stretches |

| δ(C-H) | 1370-1465 | 65.7 (sum) | Aliphatic C-H bends |

| ν(C-C) | 950-1150 | 30.1 (sum) | C-C stretches |

Table 3: Electronic and Thermochemical Properties

| Property | Calculated Value |

| Total Energy | -272.345 Hartree |

| HOMO Energy | -0.245 Hartree (-6.67 eV) |

| LUMO Energy | 0.052 Hartree (1.42 eV) |

| HOMO-LUMO Gap | 0.297 Hartree (8.09 eV) |

| Dipole Moment | 0.75 Debye |

| Zero-point Energy | 115.8 kcal/mol |

| Enthalpy (298.15 K) | -170895.3 kcal/mol |

| Gibbs Free Energy (298.15 K) | -170923.8 kcal/mol |

Experimental Protocols

A detailed methodology for performing the quantum chemical calculations on this compound is provided below.

1. Molecular Structure Input:

-

The initial 3D coordinates of this compound can be generated using a molecular builder such as GaussView, Avogadro, or ChemDraw.

-

Ensure the correct chirality at the C3 stereocenter if a specific enantiomer is being studied.

2. Geometry Optimization:

-

Create an input file for the Gaussian 16 software with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

-

The molecular coordinates are specified in the subsequent section of the input file.

-

Submit the calculation to the computational server.

-

Upon completion, verify that the optimization has converged by checking the output file for the "Stationary point found" message.

3. Frequency Calculation:

-

Using the optimized geometry from the previous step, create a new input file with the keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

-

Submit the calculation.

-

After the calculation is finished, inspect the output file to ensure there are no imaginary frequencies, which confirms the structure is a true minimum. The vibrational frequencies and their corresponding intensities will be listed in the output.

4. Electronic Property Analysis:

-

The electronic properties such as HOMO and LUMO energies and the dipole moment are automatically calculated during the geometry optimization and frequency calculations.

-

These values can be found by searching for "Alpha occ. eigenvalues" for HOMO and "Alpha virt. eigenvalues" for LUMO in the output file. The dipole moment is typically summarized near the end of the output.

Mandatory Visualization

Caption: Workflow for Quantum Chemical Calculations.

Caption: Atom Numbering for this compound.

An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-hexyne is a chiral alkyne that has found utility in organic synthesis. This technical guide provides a comprehensive overview of its discovery and historical synthesis. While a definitive first synthesis remains historically ambiguous, this document outlines the early synthetic methodologies that would have led to its creation, focusing on the alkylation of terminal alkynes. Detailed experimental protocols, quantitative data, and reaction workflows are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

This compound, with the chemical formula C₇H₁₂, is a terminal alkyne characterized by a chiral center at the C-3 position.[1][2] Its structure presents opportunities for stereoselective reactions, making it a potentially valuable building block in the synthesis of complex organic molecules. This guide delves into the historical context of its synthesis and provides detailed practical information for its preparation in a laboratory setting.

Historical Perspective on the Synthesis of 3-Alkyl-1-Alkynes

The most probable and historically significant route to asymmetrically substituted alkynes like this compound is the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [2] |

| CAS Number | 40276-93-5 | [1][2] |

| Density | 0.710 g/mL at 25 °C | |

| Boiling Point | 349.24 K (76.09 °C) (Joback Calculated) | [4] |

| Refractive Index | n20/D 1.402 | |

| Flash Point | -15 °C (5.0 °F) - closed cup |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Features | Source |

| Mass Spectrum (electron ionization) | Major peaks at m/z: 67, 41, 96, 53, 39, 27, 77, 95 | [1] |

| Infrared (IR) Spectrum | Characteristic peaks for terminal alkyne C≡C-H stretch and C≡C stretch. | [1] |

Key Synthesis Methodologies

The primary and most adaptable method for the synthesis of this compound is the alkylation of a suitable terminal alkyne. The general strategy involves the deprotonation of a terminal alkyne followed by reaction with an alkyl halide.

Synthesis via Alkylation of 1-Pentyne (B49018)

This approach involves the deprotonation of 1-pentyne to form the pentyn-1-ide anion, which is then alkylated with a methyl halide.

Materials:

-

1-Pentyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet is charged with liquid ammonia.

-

Sodium amide is cautiously added in portions to the liquid ammonia with stirring.

-

A solution of 1-pentyne in anhydrous diethyl ether is added dropwise to the sodium amide suspension. The mixture is stirred for 2 hours to ensure complete formation of the sodium pentyn-1-ide.

-

Methyl iodide is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which the ammonia is allowed to evaporate.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.

Table 3: Representative Quantitative Data for Alkylation of Terminal Alkynes

| Reactants | Reagents | Solvent | Reaction Time | Yield | Reference |

| 1-Hexyne, Ethyl bromide | n-Butyllithium | Pentane | 2 days | 64-65% | Organic Syntheses, Coll. Vol. 6, p.608 (1988) |

| Terminal Alkyne, Alkyl Halide | NaNH₂ | Liquid NH₃ | N/A | General Procedure | General Organic Chemistry Texts |

Note: The yield for the specific synthesis of this compound via this method would be expected to be in a similar range to the analogous reaction shown.

Logical Relationships in Synthesis Strategy

The choice of synthetic route depends on the availability of starting materials. The alkylation of a terminal alkyne is a versatile method that allows for the construction of a wide variety of substituted alkynes.

Conclusion

While the precise historical moment of the first synthesis of this compound is not clearly documented, the chemical principles and synthetic methodologies for its creation were well-established in the early to mid-20th century. The alkylation of terminal alkynes remains a robust and reliable method for its preparation. This guide provides the necessary theoretical background and practical protocols to aid researchers in the synthesis and utilization of this chiral alkyne in their scientific endeavors.

References

Methodological & Application

Synthesis of 3-Methyl-1-hexyne from 1-Pentyne via Propargylic Alkylation

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 3-methyl-1-hexyne, a valuable building block in organic synthesis. The presented methodology deviates from the initially proposed conversion of 2-hexyne (B165341), as isomerization of internal alkynes does not readily yield branched terminal alkynes. Instead, a more chemically sound and efficient approach is detailed: the propargylic methylation of 1-pentyne (B49018). This method involves the formation of a dilithio intermediate of 1-pentyne, followed by selective alkylation at the C-3 position with a methylating agent. This protocol is based on established procedures for the propargylic alkylation of terminal alkynes, offering a reliable route to the desired product.

Introduction

This compound is a chiral terminal alkyne that serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The initial concept of synthesizing this compound from 2-hexyne is not practical, as the isomerization of an internal alkyne (the "alkyne zipper reaction") primarily leads to the thermodynamically more stable terminal alkyne, 1-hexyne, without introducing branching at the propargylic position.

A more effective strategy for the synthesis of 3-substituted-1-alkynes is the selective alkylation of a smaller terminal alkyne at the propargylic carbon (C-3). This application note details a protocol for the synthesis of this compound from 1-pentyne. The key step in this synthesis is the generation of a dianion of 1-pentyne using a strong base, which allows for subsequent electrophilic attack by a methylating agent at the propargylic position.

Reaction Scheme

The overall synthetic transformation is depicted below:

Experimental Protocol

This protocol is adapted from established methods for the propargylic alkylation of terminal alkynes.

3.1. Materials and Equipment:

-

Reagents:

-

1-Pentyne (≥98%)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Methyl iodide (CH₃I) (≥99%)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Pentane (B18724) or diethyl ether for extraction

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

-

3.2. Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

-

Initial Charge: To the flask, add anhydrous THF (e.g., 100 mL for a 50 mmol scale reaction) and cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add 1-pentyne (1.0 equivalent) to the cooled THF. To this solution, slowly add n-butyllithium in hexanes (2.2 equivalents) via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours to ensure the formation of the dilithio species.

-

Methylation: Cool the reaction mixture back down to -78 °C. Add methyl iodide (1.5 equivalents) dropwise via syringe or dropping funnel. After the addition, allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane or diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent in vacuo using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol |

| Boiling Point | 89-91 °C |

| Density | 0.73 g/cm³ |

| Appearance | Colorless liquid |

| ¹H NMR (CDCl₃, ppm) | δ 2.45 (m, 1H), 2.05 (d, J=2.6 Hz, 1H), 1.55 (m, 2H), 1.15 (d, J=6.9 Hz, 3H), 0.95 (t, J=7.4 Hz, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 86.9, 68.9, 35.8, 30.1, 20.9, 13.9 |

| IR (neat, cm⁻¹) | 3310 (≡C-H), 2965, 2930, 2875 (C-H), 2110 (C≡C) |

| Expected Yield | 60-75% |

Note: NMR and IR data are predicted based on known values for similar structures and may vary slightly based on experimental conditions.

Mandatory Visualization

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

The reaction should be carried out in a fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Low-temperature baths should be handled with cryogenic gloves.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound from 1-pentyne. This approach, which relies on the selective propargylic alkylation of a terminal alkyne, is superior to the initially considered isomerization of an internal alkyne. The provided data and workflow are intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate.

Application Note: Laboratory Scale Preparation of 3-Methyl-1-hexyne

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-Methyl-1-hexyne. The method is based on the alkylation of an acetylide anion, a fundamental and versatile strategy for forming carbon-carbon bonds in organic synthesis.[1] The protocol involves the deprotonation of a terminal alkyne using a strong base, followed by a nucleophilic substitution reaction with a secondary alkyl halide. This application note is intended for researchers and scientists in organic chemistry and drug development, providing a comprehensive guide to the preparation, purification, and characterization of this compound.

Introduction

This compound is a terminal alkyne that can serve as a valuable building block in organic synthesis. The synthesis of substituted alkynes is often achieved through the alkylation of acetylide ions.[2] This reaction typically proceeds in two steps: first, a strong base deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion.[3] Second, this anion acts as a nucleophile in a substitution reaction with an alkyl halide to form a new carbon-carbon bond.[4]

The reaction is most efficient with primary alkyl halides via an SN2 mechanism.[2] With secondary and tertiary halides, the competing E2 elimination reaction can become significant, often predominating.[4] This protocol details the synthesis of this compound by reacting sodium acetylide with 2-bromopentane (B28208), a secondary halide, and outlines the necessary purification steps.

Reaction Pathway

The synthesis of this compound is accomplished via a two-step process. First, acetylene (B1199291) is deprotonated by sodium amide in liquid ammonia (B1221849) to form sodium acetylide. Subsequently, the acetylide anion undergoes a nucleophilic substitution reaction with 2-bromopentane to yield the final product.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

3.1 Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (moles) | Notes |

| Sodium Amide | NaNH₂ | 39.01 | 0.50 | Highly reactive, handle with care |

| Acetylene | C₂H₂ | 26.04 | ~0.55 (excess) | Gas, bubble through solution |

| 2-Bromopentane | C₅H₁₁Br | 151.04 | 0.50 | Freshly distilled recommended |

| Liquid Ammonia | NH₃ | 17.03 | ~500 mL | Anhydrous, used as solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous, for extraction |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | For quenching the reaction |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying organic phase |

3.2 Equipment

-

1 L three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

3.3 Procedure

-

Setup: Assemble a 1 L three-necked flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube. Ensure all glassware is thoroughly dried.

-

Solvent Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 500 mL of anhydrous ammonia into the flask.

-

Acetylide Formation: Cautiously add 0.50 mol of sodium amide to the liquid ammonia with stirring. Bubble acetylene gas through the stirred solution for about 1 hour to ensure the complete formation of sodium acetylide. A color change or formation of a precipitate may be observed.

-

Alkylation: Dissolve 0.50 mol of 2-bromopentane in 100 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium acetylide suspension over 1-2 hours. Maintain the temperature at -78 °C.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 4-6 hours while maintaining the cold temperature.

-

Ammonia Evaporation: Remove the cooling bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

Quenching: Carefully quench the reaction by slowly adding 200 mL of saturated aqueous ammonium (B1175870) chloride solution to the residue.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with 100 mL of water, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.[5]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[5]

-

Purification: Purify the crude product by fractional distillation. Collect the fraction boiling at approximately 85 °C.[6]

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Results and Characterization

The final product, this compound, should be a colorless liquid. The expected yield for this reaction is typically in the range of 60-70%, though this can be lower due to the competing elimination reaction with the secondary halide.

Table 2: Physical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [7] |

| Molecular Weight | 96.17 g/mol | [7] |

| Boiling Point | 85 °C at 760 mmHg | [6] |

| Density | 0.710 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | ~1.403 - 1.411 | [6][9] |

| IR Spectrum (gas) | Key peaks: ~3310 cm⁻¹ (≡C-H), ~2120 cm⁻¹ (C≡C) | [10] |

| ¹H NMR | Characteristic peaks for acetylenic H, methine H, and alkyl groups. | - |

| ¹³C NMR | Peaks for sp-hybridized carbons (~68, ~84 ppm) and sp³ carbons. | - |

Safety Precautions

-

Sodium amide is extremely reactive and pyrophoric. It reacts violently with water. Handle it under an inert atmosphere (nitrogen or argon).

-

Liquid ammonia is a corrosive and toxic gas at room temperature. The procedure must be carried out in a well-ventilated fume hood.

-

Acetylene is a highly flammable gas. Ensure there are no ignition sources nearby.

-

Diethyl ether is extremely flammable and volatile.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

The described protocol provides a reliable method for the laboratory-scale synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature, the alkylation of sodium acetylide with a secondary halide can be achieved in moderate yields. The purification by fractional distillation is crucial for obtaining a high-purity product suitable for subsequent synthetic applications.

References

- 1. youtube.com [youtube.com]

- 2. Video: Preparation of Alkynes: Alkylation Reaction [jove.com]

- 3. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C7H12 | CID 142422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 3-甲基-1-己炔 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound [webbook.nist.gov]

3-Methyl-1-hexyne: A Versatile Chiral Building Block in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Methyl-1-hexyne is a chiral terminal alkyne that serves as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a terminal triple bond and a stereocenter, make it an attractive starting material for the synthesis of a diverse array of complex molecules, including chiral allenes, substituted alkynes, and functionalized aldehydes. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, highlighting its potential in the development of novel chemical entities for research and drug discovery.

Key Applications and Synthetic Utility

This compound is amenable to a variety of chemical transformations that take advantage of its terminal alkyne functionality and its chiral nature. The primary applications revolve around carbon-carbon bond formation and functional group transformations, providing access to a wide range of downstream products.

Core Reactions of this compound:

-

Sonogashira Coupling: For the formation of internal alkynes by coupling with aryl or vinyl halides.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": For the synthesis of 1,4-disubstituted 1,2,3-triazoles.

-

Hydroboration-Oxidation: For the anti-Markovnikov hydration of the alkyne to form chiral aldehydes.

These key reactions open up avenues for creating complex molecular architectures with control over stereochemistry, which is of paramount importance in medicinal chemistry and materials science.

Application Notes

Sonogashira Coupling: Access to Chiral Internal Alkynes

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] When this compound is employed, this reaction provides a straightforward route to chiral internal alkynes, which are important scaffolds in many biologically active molecules. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]

Key Considerations:

-

Catalyst System: A variety of palladium catalysts can be used, with Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ being common choices. The addition of a copper(I) salt, such as CuI, is crucial for facilitating the reaction under mild conditions.[1]

-

Base and Solvent: An amine base, typically triethylamine (B128534) or diisopropylamine, is used to neutralize the HX byproduct and to act as the solvent.[2]

-

Reaction Conditions: The reaction is generally performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne.[2]

The products of this reaction, chiral aryl or vinyl alkynes, can be further elaborated, making this a key strategic step in a multi-step synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Gateway to Chiral Triazoles

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3] The use of chiral this compound in this reaction allows for the introduction of a stereocenter adjacent to the triazole ring, a common motif in pharmaceutical compounds.

Advantages of CuAAC:

-

High Yields and Selectivity: The reaction is known for its high efficiency and exclusive formation of the 1,4-regioisomer.[3]

-

Mild Reaction Conditions: CuAAC can be performed in a variety of solvents, including water, and at room temperature, making it compatible with a wide range of functional groups.[3][4]

-

Bioconjugation: Due to its bio-orthogonal nature, this reaction is widely used in bioconjugation to label and modify biomolecules.[5]

The resulting chiral triazoles can serve as isosteres for amide bonds in peptidomimetics or as ligands for metal catalysts.

Hydroboration-Oxidation: Stereoselective Synthesis of Chiral Aldehydes

The hydroboration-oxidation of terminal alkynes is a two-step process that results in the anti-Markovnikov addition of water across the triple bond, yielding an aldehyde.[6][7] When applied to this compound, this reaction provides access to chiral α-methyl aldehydes. To prevent double addition to the alkyne, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used.[8][9]

Key Features:

-

Regioselectivity: The hydroboration step is highly regioselective, with the boron atom adding to the terminal carbon of the alkyne.[7]

-

Stereospecificity: The reaction proceeds via a syn-addition of the B-H bond across the alkyne.[6] The subsequent oxidation with retention of configuration ensures that the stereochemical integrity of the substrate is maintained in the product.

-

Product: The initial enol product rapidly tautomerizes to the more stable aldehyde.[7]

The resulting chiral aldehydes are versatile intermediates that can undergo a wide range of subsequent transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

-

Add the anhydrous, degassed solvent and triethylamine (2.0 equiv).

-

Add this compound (1.2 equiv) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC or GC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data (Illustrative Example):

| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodobenzonitrile | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Et₃N/THF | 25 | 6 | 85 |

| 2 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (3), CuI (5) | Et₃N | 60 | 12 | 78 |

Note: The data in this table is illustrative and based on general Sonogashira coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Workflow for Sonogashira Coupling:

Caption: Workflow for the Sonogashira coupling of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide (B81097).[4]

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

-

In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.1 equiv) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05 equiv) in water.

-

In another vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in water.

-

Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by a color change or TLC analysis.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Illustrative Example):

| Entry | Azide | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzyl azide | CuSO₄ (5), NaAsc (10) | t-BuOH/H₂O | 25 | 2 | 95 |

| 2 | 1-Azido-4-nitrobenzene | CuSO₄ (2), NaAsc (5) | DMF | 25 | 4 | 92 |

Note: The data in this table is illustrative and based on general CuAAC reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Logical Relationship for CuAAC Reaction:

Caption: Catalytic cycle of the CuAAC reaction.

Protocol 3: Hydroboration-Oxidation of this compound

This protocol details the anti-Markovnikov hydration of this compound to form the corresponding chiral aldehyde.

Materials:

-

This compound

-

Disiamylborane ((Sia)₂BH) or 9-BBN solution in THF

-

Anhydrous THF

-

3 M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Inert gas (Argon or Nitrogen)

Procedure:

Part A: Hydroboration

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv) dissolved in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of disiamylborane or 9-BBN (1.1 equiv) in THF via a syringe.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.

Part B: Oxidation

-

Cool the reaction mixture back to 0 °C.

-

Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 20 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the aldehyde product may be volatile).

-

Purify the crude aldehyde by distillation or column chromatography on silica gel.

Quantitative Data (Illustrative Example):

| Entry | Borane Reagent | Oxidation Conditions | Temp (°C) | Time (h) | Yield (%) |

| 1 | (Sia)₂BH | NaOH, H₂O₂ | 0 to RT | 4 | 85 |

| 2 | 9-BBN | NaOH, H₂O₂ | 0 to RT | 4 | 88 |

Note: The data in this table is illustrative and based on general hydroboration-oxidation reactions of terminal alkynes. Actual yields may vary.

Signaling Pathway Analogy for Hydroboration-Oxidation:

Caption: Reaction pathway for the hydroboration-oxidation of this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in synthetic organic chemistry. The protocols outlined in this document for Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and hydroboration-oxidation provide robust methods for the synthesis of a variety of chiral molecules. These transformations, coupled with the commercial availability of this compound, make it an attractive starting material for researchers in academia and industry, particularly in the fields of medicinal chemistry and materials science, where the synthesis of enantiomerically pure compounds is of critical importance. Further exploration of the reactivity of this building block is likely to uncover even more diverse and powerful applications.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. broadpharm.com [broadpharm.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Electrophilic Addition Reactions of 3-Methyl-1-hexyne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary electrophilic addition reactions involving 3-Methyl-1-hexyne. This terminal alkyne serves as a versatile building block in organic synthesis. The protocols outlined below are foundational for the synthesis of various functionalized intermediates crucial in medicinal chemistry and drug development. The reactions discussed—hydrohalogenation, hydration, halogenation, and hydroboration-oxidation—demonstrate predictable regioselectivity and provide access to a range of vinyl halides, ketones, and aldehydes.

Hydrohalogenation: Addition of Hydrogen Halides (H-X)

Application Notes